Human MAO-A Inhibitory Activity: Direct Head-to-Head Comparison with a 5-Fold Less Potent Structural Analog
The target compound exhibits an IC50 of 18 nM against human recombinant monoamine oxidase A (MAO-A), demonstrating 2.8-fold higher potency compared to its close structural analog CHEMBL3415617 (IC50 = 50 nM) under identical assay conditions [1][2]. Both compounds share the meta-aminomethylphenol core architecture, with the key differentiator being the aromatic substitution pattern and side-chain composition. This quantitative potency difference is attributable to the specific 5-hydroxypentan-2-yl substitution present in the target compound, which confers distinct binding interactions not replicated by the comparator's structural modifications.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | CHEMBL3415617 (structural analog): IC50 = 50 nM |
| Quantified Difference | 2.8-fold higher potency for target compound |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide production detection after 1 hr |
Why This Matters
A 2.8-fold potency differential in the low nanomolar range is functionally significant for dose-response optimization in enzyme inhibition studies, enabling lower working concentrations and reduced off-target exposure.
- [1] BindingDB Entry BDBM50075945 (CHEMBL3415815). Inhibition of human recombinant MAO-A: IC50 = 18 nM. Assay: Sf9 cells, 5-hydroxytryptamine substrate, 1 hr. View Source
- [2] BindingDB Entry BDBM50075969 (CHEMBL3415617). Inhibition of human recombinant MAO-A: IC50 = 50 nM. Assay: Sf9 cells, 5-hydroxytryptamine substrate, 1 hr. View Source
